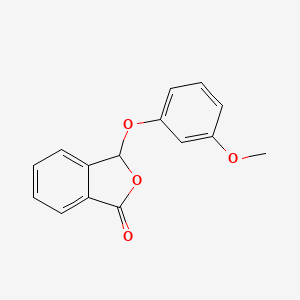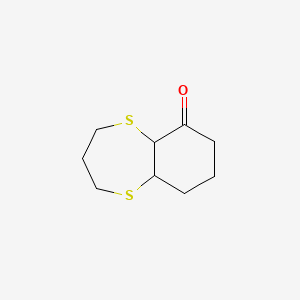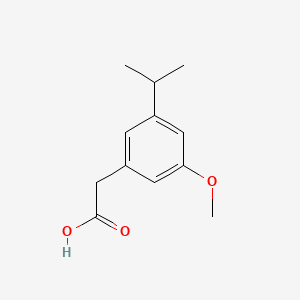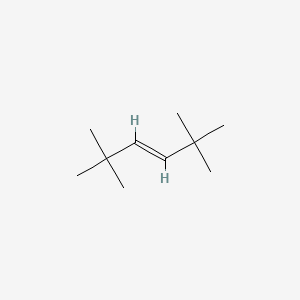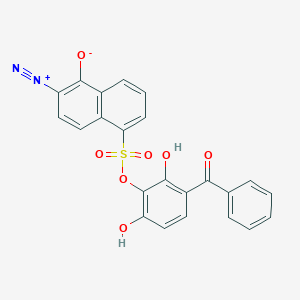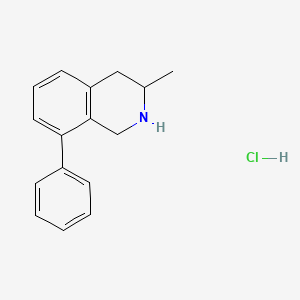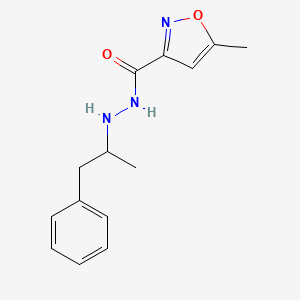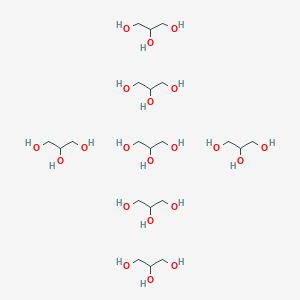
propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid with a sweet taste. It is a non-toxic triol compound that is widely used in various industries due to its unique chemical properties. Glycerol is a significant biomolecule in biochemistry, serving as the structural backbone of lipid molecules (triacylglycerols) and playing a crucial role in the metabolism of living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Oils and Fats (Natural Production): Glycerol is obtained on a large scale as a by-product in the manufacture of soaps.
From Propylene (Synthetic Production): Glycerol can also be synthesized from propylene, which is obtained from the cracking of petroleum. The process involves chlorinating propylene to get allyl chloride, which is then hydrolyzed to allyl alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Glycerol can undergo oxidation to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to form compounds such as propanediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid are used.
Major Products
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediols.
Esterification: Various esters depending on the carboxylic acid used.
Applications De Recherche Scientifique
Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Serves as a cryoprotectant for preserving biological samples and cells.
Medicine: Used in pharmaceutical formulations, including as a laxative and in cough syrups.
Industry: Utilized in the production of cosmetics, food products, and as a component in antifreeze and explosives
Mécanisme D'action
Glycerol exerts its effects through various mechanisms:
Metabolism: In the liver, glycerol is converted to dihydroxyacetone phosphate (DHAP) through glycerol kinase and glycerol-3-phosphate dehydrogenase reactions.
Cryoprotection: Glycerol protects biological samples by preventing the formation of ice crystals, which can damage cells.
Comparaison Avec Des Composés Similaires
Glycerol is compared with other similar compounds such as ethylene glycol and propylene glycol:
Ethylene Glycol: Similar in physical properties but highly toxic, used primarily in antifreeze.
Propylene Glycol: Less toxic than ethylene glycol, used in food and pharmaceutical industries
Glycerol’s unique combination of being non-toxic, sweet-tasting, and highly versatile makes it distinct from these similar compounds.
Propriétés
Formule moléculaire |
C21H56O21 |
|---|---|
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
propane-1,2,3-triol |
InChI |
InChI=1S/7C3H8O3/c7*4-1-3(6)2-5/h7*3-6H,1-2H2 |
Clé InChI |
OCNKXFBWXHSKNZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


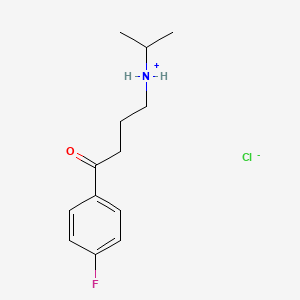
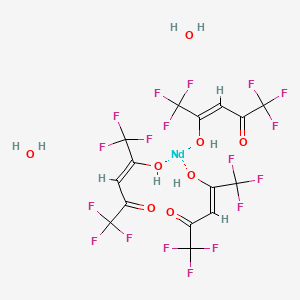
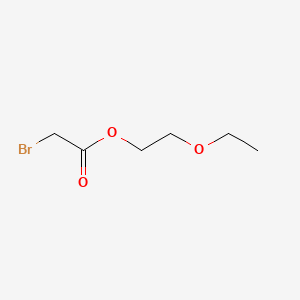
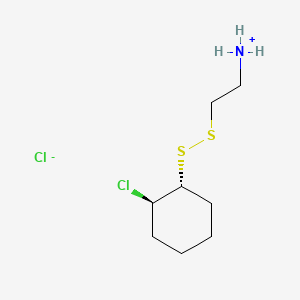

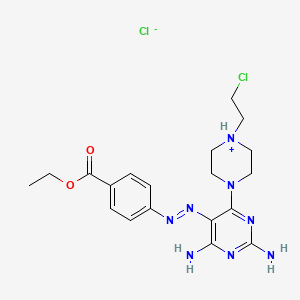
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
